2-(2-Isopropoxypyridin-3-yl)acetonitrile
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Overview
Description
2-(2-Isopropoxypyridin-3-yl)acetonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an isopropoxy group attached to the pyridine ring at the second position and an acetonitrile group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropoxypyridin-3-yl)acetonitrile typically involves the reaction of 2-isopropoxypyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyridine ring. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropoxypyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The isopropoxy and nitrile groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-Isopropoxypyridin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Isopropoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Isopropoxypyridin-3-yl)boronic acid
- 2-(Pyridin-3-yl)acetonitrile
- 2-Hydroxy-2-(pyridin-3-yl)acetonitrile
Uniqueness
2-(2-Isopropoxypyridin-3-yl)acetonitrile is unique due to the presence of both an isopropoxy group and a nitrile group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. The isopropoxy group can influence the electronic properties of the pyridine ring, while the nitrile group offers versatility in chemical transformations.
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(2-propan-2-yloxypyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C10H12N2O/c1-8(2)13-10-9(5-6-11)4-3-7-12-10/h3-4,7-8H,5H2,1-2H3 |
InChI Key |
ANFYMEDIKBDNKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)CC#N |
Origin of Product |
United States |
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